molecular formula C8H9Cl2N B13185001 3-Chloro-4-(3-chloropropyl)pyridine

3-Chloro-4-(3-chloropropyl)pyridine

Cat. No.: B13185001
M. Wt: 190.07 g/mol
InChI Key: VAPJXGPWOTZSNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-chloropropyl)pyridine typically involves the chlorination of 4-(3-chloropropyl)pyridine. One common method includes the reaction of 4-(3-chloropropyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-(3-chloropropyl)pyridine+SOCl2This compound+SO2+HCl\text{4-(3-chloropropyl)pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(3-chloropropyl)pyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-chloropropyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-chloro-4-(3-chloropropyl)piperidine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Scientific Research Applications

3-Chloro-4-(3-chloropropyl)pyridine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-chloropropyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: A simpler analog with only one chlorine atom attached to the pyridine ring.

    4-Chloropyridine: Another analog with a chlorine atom at the 4-position of the pyridine ring.

    3-Chloro-4-methylpyridine: A similar compound with a methyl group instead of a propyl group.

Uniqueness

3-Chloro-4-(3-chloropropyl)pyridine is unique due to the presence of both a propyl group and two chlorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

3-chloro-4-(3-chloropropyl)pyridine

InChI

InChI=1S/C8H9Cl2N/c9-4-1-2-7-3-5-11-6-8(7)10/h3,5-6H,1-2,4H2

InChI Key

VAPJXGPWOTZSNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCCCl)Cl

Origin of Product

United States

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